Diethyl 2-(4-hydroxybenzylidene)malonate

Solid-State Chemistry Purification Handling

Unsubstituted benzylidene malonates often cake in automated dispensers and lack the hydrogen-bond donor required for target engagement. Diethyl 2-(4-hydroxybenzylidene)malonate (CAS 17315-86-5) solves both: a melting point of 93 °C guarantees free-flowing powder during high-throughput weighing, while the para-hydroxyl (pKa ~9.37) enables chemoselective O-functionalization without ester cleavage. • Free-flowing solid, no caking at ambient storage • Single HBD pre-configured for anion-binding pharmacophores • Chemoselective deprotonation with mild bases (carbonate/tertiary amine) • Direct precursor to coumarins & dihydrocoumarins via Lewis-acid-catalyzed lactonization

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 17315-86-5
Cat. No. B100705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(4-hydroxybenzylidene)malonate
CAS17315-86-5
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC
InChIInChI=1S/C14H16O5/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9,15H,3-4H2,1-2H3
InChIKeyUEOXKWFFLGYVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(4-hydroxybenzylidene)malonate (CAS 17315-86-5): Structural Baseline and Procurement-Relevant Characteristics


Diethyl 2-(4-hydroxybenzylidene)malonate (CAS 17315-86-5) is a benzylidene malonate derivative bearing a para-hydroxy substituent on the phenyl ring, classified as an α,β-unsaturated diester [1]. It is predominantly employed as a versatile Knoevenagel-condensation building block for constructing heterocyclic systems, notably coumarins, and serves as a precursor in medicinal chemistry campaigns . The compound is a yellow solid with a molecular weight of 264.27 g/mol, a melting point of approximately 93 °C, and a predicted pKa of 9.37 for the phenolic hydroxyl .

Why Diethyl 2-(4-hydroxybenzylidene)malonate Cannot Be Freely Substituted by In-Class Analogs


Benzylidene malonates are frequently treated as interchangeable Knoevenagel acceptors, yet the 4-hydroxy substituent fundamentally alters the physicochemical and interaction profile relative to unsubstituted, methoxy, or acid analogs [1]. The phenolic -OH introduces a hydrogen-bond donor (HBD) and a titratable proton (pKa ~9.37) that are absent in diethyl benzylidenemalonate or diethyl 2-(4-methoxybenzylidene)malonate, while the diethyl ester motif confers lower polarity and higher lipophilicity compared to the corresponding dimethyl ester or free diacid forms . These differences directly impact solid-state handling, solubility partitioning, reactivity in cyclocondensation, and molecular recognition in biological systems, making one-to-one replacement unreliable without re-optimization [2].

Quantitative Comparative Evidence for Diethyl 2-(4-hydroxybenzylidene)malonate Versus Closest Analogs


Melting Point Elevation Versus Unsubstituted Benzylidene Malonate: Solid-State Handling and Purification Advantage

Diethyl 2-(4-hydroxybenzylidene)malonate exhibits a melting point of 93 °C, which is approximately 62–65 °C higher than that of the unsubstituted diethyl benzylidenemalonate (28–31 °C) [1]. This elevation is attributed to intermolecular hydrogen bonding via the 4-hydroxy group, absent in the comparator [2]. The higher melting point facilitates easier isolation as a crystalline solid, reduced caking during ambient storage, and improved handling for formulation or solid-phase synthesis workflows.

Solid-State Chemistry Purification Handling

Hydrogen-Bond Donor Capacity: Molecular Recognition Differentiation from Methoxy and Unsubstituted Analogs

The target compound possesses one hydrogen-bond donor (phenolic -OH), whereas diethyl benzylidenemalonate (CAS 5292-53-5) has zero HBD count [1][2]. In the 4-methoxybenzylidene analog (CAS 6768-23-6), the methyl cap eliminates HBD capacity entirely. Pharmacophoric models for aldose reductase and related enzymes explicitly require a deprotonated 4-hydroxybenzylidene moiety for strong H-bond/charge interactions with the anion-binding sub-pocket [3]. Replacing the 4-hydroxy compound with the methoxy or unsubstituted analog ablates this key recognition element.

Medicinal Chemistry Molecular Recognition SAR

Predicted pKa Enables Selective Deprotonation Under Mild Basic Conditions

The phenolic hydroxyl of diethyl 2-(4-hydroxybenzylidene)malonate has a predicted pKa of 9.37 ± 0.26 . This functional handle allows selective deprotonation to the phenoxide under mildly basic aqueous conditions (pH ≥10), enabling chemoselective O-alkylation or acylation without affecting the malonate ester groups. In contrast, diethyl benzylidenemalonate lacks any titratable proton in this range, and the corresponding dimethyl ester (CAS 51947-45-6) shares a similar pKa but exhibits markedly different solubility due to its higher crystal lattice energy (melting point 155–160 °C) .

Reactivity Derivatization pH-Dependent Partitioning

LogP Differentiation Defines Drug-Likeness and Extraction Efficiency Relative to the Dimethyl Analog

The computed partition coefficient (XLogP3) of diethyl 2-(4-hydroxybenzylidene)malonate is 3.0 [1]. This value is significantly higher than that of the dimethyl 2-(4-hydroxybenzylidene)malonate analog (estimated LogP ~2.1 based on fragment contributions), owing to the two additional methylene units in the ester chains . The approximately 0.9 log-unit difference translates to roughly an 8-fold higher distribution into an organic phase under equivalent liquid–liquid extraction conditions, providing a practical advantage in work-up and purification sequences when downstream synthetic steps require organic-soluble intermediates.

Lipophilicity Drug Design Extraction

Defined Application Scenarios Where Diethyl 2-(4-hydroxybenzylidene)malonate Is the Preferred Candidate


Medicinal Chemistry Programs Requiring a Phenolic Hydrogen-Bond Donor in the Benzylidene Malonate Scaffold

When a pharmacophore model demands a hydrogen-bond donor at the para-position of the benzylidene ring—such as in aldose reductase inhibitors where the deprotonated 4-OH engages the anion-binding pocket—diethyl 2-(4-hydroxybenzylidene)malonate is structurally pre-configured, avoiding the additional steps of O-demethylation or hydroxylation that would be required if starting from the methoxy or unsubstituted analogs . Its single HBD count directly matches the target requirement.

Solid-Phase or Automated Synthesis Platforms Where Crystalline Handling Is Critical

The melting point of 93 °C—over 60 °C above that of the unsubstituted benzylidene malonate—ensures that the compound remains a free-flowing powder under ambient storage conditions, minimizing material loss due to caking or melting during automated solid dispensing [1]. This property is particularly valued in high-throughput parallel synthesis of coumarin libraries.

Cascade Knoevenagel–Cyclization Sequences for Coumarin Synthesis Where Phenolic Oxygen Participates in Ring Closure

The 4-hydroxy group can participate in intramolecular hydrogen bonding with the adjacent ester carbonyl, pre-organizing the substrate for Lewis-acid-catalyzed hydroarylation–lactonization cascades that convert benzylidene malonates into dihydrocoumarins [2]. In this scenario, the diethyl ester provides superior solubility in typical reaction solvents (toluene, acetonitrile) compared to the dimethyl analog, which has a melting point exceeding 155 °C and limited low-temperature solubility .

Selective O-Functionalization Under Mild Basic Conditions Without Ester Hydrolysis

The phenolic pKa of 9.37 enables chemoselective deprotonation using mild carbonate or tertiary-amine bases, allowing O-alkylation, acylation, or sulfonylation at the 4-OH position while leaving the ethyl ester groups intact . This selectivity is unavailable with the unsubstituted benzylidene analog and is more straightforward to execute than with the free malonic acid form, which carries three acidic protons and requires orthogonal protection.

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